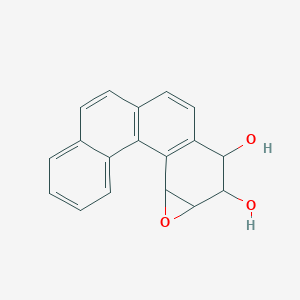
BcPhde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is a complex organic compound known for its significant biological activity. It is a type of diol epoxide, which is a class of compounds that are often studied for their mutagenic and carcinogenic properties. This compound is particularly interesting due to its structural complexity and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the epoxidation of a precursor diol compound. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide ring.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under highly controlled laboratory conditions to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the epoxide ring, leading to different diol products.
Substitution: Various nucleophiles can attack the epoxide ring, resulting in substitution products.
Common Reagents and Conditions
Oxidizing Agents: Peracids and other strong oxidizers are commonly used.
Reducing Agents: Metal hydrides and other reducing agents can be employed.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more complex epoxides, while reduction typically yields diols.
Scientific Research Applications
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diol epoxides and their reactions.
Biology: This compound is studied for its interactions with biological molecules, particularly DNA.
Medicine: Research into its mutagenic and carcinogenic properties helps in understanding cancer mechanisms.
Industry: Although not widely used industrially, it serves as a reference compound in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene involves its interaction with DNA. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is a key factor in its mutagenic and carcinogenic properties. The compound’s effects are mediated through various molecular pathways, including those involving glutathione transferases, which can conjugate the compound and reduce its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the aromatic ring system.
Benzo[a]pyrene diol epoxides: These compounds are also studied for their mutagenic properties and have similar reactivity.
Uniqueness
1,2-Epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo©phenanthrene is unique due to its specific structure, which includes both an epoxide ring and diol groups. This combination makes it particularly reactive and biologically significant, especially in the context of DNA interactions and mutagenesis.
Properties
CAS No. |
111001-48-0 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-oxapentacyclo[9.8.0.02,8.03,5.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)17-18(21-17)16(15)20/h1-8,15-20H |
InChI Key |
QGMAOLZIDYVIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(C(C5C4O5)O)O |
Synonyms |
1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2alpha,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-(+-)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3alpha,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aalpha,2beta,3beta,11dalpha)-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aR-(1aalpha,2beta,3alpha,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2alpha,3beta,11dalpha))-isomer 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene, (1aS-(1aalpha,2beta,3alpha,11dalpha))-isomer 3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3 alpha,4 beta-dihydroxy-1 beta,2 beta-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene 3,4-DETBP B(c)PhDE BcPh DE cpd BcPHDE benzo(c)phenanthrene-3,4-dihydrodiol-1,2-epoxide D-1,2-ETBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-9-phenyl-9-piperidin-1-yl-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)


![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)





![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)




